molecular formula C15H11Cl2NO2 B12155289 Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- CAS No. 314245-34-6

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo-

Cat. No.: B12155289
CAS No.: 314245-34-6
M. Wt: 308.2 g/mol
InChI Key: HQOYHAGDSMYZEC-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring, a propanamide group, and two chlorine atoms attached to the phenyl ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo-, which can exhibit different chemical and biological properties.

Scientific Research Applications

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-chloroacetamide
  • Diclofenac Etalhyaluronate
  • 2,6-Dichlorodiphenylamine

Uniqueness

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry.

Biological Activity

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

Benzenepropanamide, N-(2,6-dichlorophenyl)-beta-oxo- can be structurally represented as follows:

  • Molecular Formula: C16H14Cl2N2O
  • Molecular Weight: 335.20 g/mol

The compound features a benzene ring substituted with a dichlorophenyl group and an amide functional group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that Benzenepropanamide exhibits various biological activities, including:

  • Antimicrobial Activity: The compound has shown promising results against several bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit the proliferation of cancer cells, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: Some studies indicate that it could modulate inflammatory pathways, reducing cytokine release.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced cell viability in MCF7 cells
Anti-inflammatoryDecreased TNF-alpha production

Table 2: Toxicity Profile

Dose (mg/kg)Observed ToxicityReference
50Mild toxicity observed
100Moderate toxicity; signs of distress
200Severe toxicity; lethality in mice

Case Studies

  • Antimicrobial Activity Study :
    A study conducted by researchers evaluated the antimicrobial efficacy of Benzenepropanamide against various bacterial strains using the disk diffusion method. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Anticancer Activity Assessment :
    In vitro assays were performed on MCF7 breast cancer cells to assess the anticancer properties of Benzenepropanamide. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations above 50 µM.
  • Inflammation Modulation :
    In a model of lipopolysaccharide-induced inflammation in mice, treatment with Benzenepropanamide resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.

Properties

CAS No.

314245-34-6

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C15H11Cl2NO2/c16-11-7-4-8-12(17)15(11)18-14(20)9-13(19)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,20)

InChI Key

HQOYHAGDSMYZEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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